molecular formula C26H38O4 B1280800 Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate CAS No. 245652-81-7

Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate

Cat. No.: B1280800
CAS No.: 245652-81-7
M. Wt: 414.6 g/mol
InChI Key: ATHBXDPWCKSOLE-VNTMZGSJSA-N
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Description

Bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate: is a chemical compound with the molecular formula C26H38O4. It is known for its unique structural properties, which include two cyclohexyl groups attached to a benzene ring through ester linkages. This compound is often used in various scientific research applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate typically involves the esterification of benzene-1,2-dicarboxylic acid with (1R,5R)-3,3,5-trimethylcyclohexanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques like distillation and crystallization are common to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions often lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester groups can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, basic or neutral conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Amides, thioesters.

Scientific Research Applications

Chemistry: Bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. Its stability and reactivity make it a useful probe in biochemical assays.

Medicine: The compound is investigated for its potential therapeutic properties. Its ability to interact with various biological targets makes it a candidate for drug development and medicinal chemistry.

Industry: In the industrial sector, Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate is used in the production of polymers and resins. Its structural properties contribute to the mechanical strength and thermal stability of these materials.

Mechanism of Action

The mechanism of action of Bis(cis-3,3,5-trimethylcyclohexyl) Phthalate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

    Bis(2-ethylhexyl) phthalate: A commonly used plasticizer with similar ester linkages but different alkyl groups.

    Dioctyl terephthalate: Another plasticizer with a similar benzene ring structure but different ester groups.

Uniqueness: Bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate is unique due to its specific cyclohexyl groups, which impart distinct steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it valuable in specialized applications.

Properties

IUPAC Name

bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38O4/c1-17-11-19(15-25(3,4)13-17)29-23(27)21-9-7-8-10-22(21)24(28)30-20-12-18(2)14-26(5,6)16-20/h7-10,17-20H,11-16H2,1-6H3/t17-,18-,19+,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATHBXDPWCKSOLE-VNTMZGSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)OC3CC(CC(C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CC(C1)(C)C)OC(=O)C2=CC=CC=C2C(=O)O[C@@H]3C[C@@H](CC(C3)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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